molecular formula C18H23N5O3 B6484297 8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 941916-93-4

8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6484297
CAS No.: 941916-93-4
M. Wt: 357.4 g/mol
InChI Key: NWMHRYJOSPNRDG-UHFFFAOYSA-N
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Description

8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a unique purine derivative that has piqued the interest of researchers due to its intriguing structural properties and potential applications. This compound features a combination of a purine base and a hydroxy-phenylethyl group, providing a foundation for diverse chemical reactions and interactions.

Preparation Methods

The synthesis of 8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. These steps often include alkylation, amination, and various purification processes to ensure the desired compound is obtained with high purity. Industrially, the methods are scaled up to ensure efficiency and cost-effectiveness while maintaining the integrity of the compound.

Synthetic Routes and Reaction Conditions

  • Alkylation: The process begins with the alkylation of purine with diethylamine, typically using a suitable solvent like dimethylformamide (DMF) under controlled temperatures.

  • Amination: Subsequent introduction of the hydroxy-phenylethyl group is achieved through nucleophilic substitution, using reagents such as ethylamine and phenylacetonitrile under reflux conditions.

  • Purification: The final product is purified through recrystallization and chromatography techniques to ensure high purity and yield.

Industrial Production Methods

In industrial settings, the synthesis is optimized for large-scale production. This involves continuous-flow reactors and automated systems that can handle high volumes of reagents and maintain stringent reaction conditions.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, owing to its functional groups, which include diethylamino, hydroxy, phenylethyl, and methyl groups.

Types of Reactions

  • Oxidation: The hydroxyl group is susceptible to oxidation under basic conditions, often forming a ketone.

  • Reduction: The compound can undergo reduction, typically affecting the diethylamino group, converting it into a more reactive amine.

  • Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reductions.

  • Substitution Reagents: Chlorine, bromine, and nitric acid are typical reagents for electrophilic substitution.

Major Products

  • Oxidation Products: The primary oxidation product is a ketone derivative.

  • Reduction Products: Reduced derivatives include amines and secondary alcohols.

  • Substitution Products: Halogenated or nitrated aromatic compounds are formed during electrophilic substitution.

Scientific Research Applications

This compound has shown promise across various fields of scientific research due to its versatile chemical structure.

Chemistry

In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound's unique structure makes it a candidate for investigating biological interactions, particularly those involving enzyme binding and inhibition.

Medicine

Preliminary studies suggest potential pharmaceutical applications, particularly in the design of new drugs targeting specific molecular pathways.

Industry

The compound's properties are leveraged in material science for creating specialized polymers and coatings.

Mechanism of Action

The biological activities of 8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione are primarily mediated through its interaction with specific molecular targets.

Molecular Targets and Pathways

  • Enzyme Inhibition: The compound can inhibit key enzymes involved in cellular metabolism.

  • Signal Transduction: It affects signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups.

Similar Compounds

  • Caffeine: Shares the purine structure but lacks the hydroxy-phenylethyl group.

  • Theophylline: Similar in structure but differs in the position and type of substituents.

  • Aminophylline: Contains a similar purine base but with different alkyl and amine groups.

This detailed analysis showcases the diverse applications and chemical properties of this compound, highlighting its importance in both research and industry.

Properties

IUPAC Name

8-(diethylamino)-7-(2-hydroxy-2-phenylethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-4-22(5-2)17-19-15-14(16(25)20-18(26)21(15)3)23(17)11-13(24)12-9-7-6-8-10-12/h6-10,13,24H,4-5,11H2,1-3H3,(H,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMHRYJOSPNRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC(C3=CC=CC=C3)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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